3-[(2-fluorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the chromenone family. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a hexyl chain attached to a chromenone core. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxy Group: The methoxy group can be introduced through an etherification reaction using methanol and an appropriate catalyst.
Addition of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using a hexyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates possible applications in the treatment of inflammatory diseases and cancer.
Industry: The compound is explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
- 3-[(2-CHLOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Uniqueness
The presence of the 2-fluorophenyl group in 3-[(2-FLUOROPHENYL)METHOXY]-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H29FO3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-2-hexyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H29FO3/c1-2-3-4-5-10-18-15-22-20-12-7-8-13-21(20)26(28)30-25(22)16-24(18)29-17-19-11-6-9-14-23(19)27/h6,9,11,14-16H,2-5,7-8,10,12-13,17H2,1H3 |
InChI Key |
INPIUTXMPXRHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C4=C2CCCC4 |
Origin of Product |
United States |
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